molecular formula C13H15N5O2 B4449448 1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone

1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone

Cat. No.: B4449448
M. Wt: 273.29 g/mol
InChI Key: RKDLEMBERSVXFE-UHFFFAOYSA-N
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Description

1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone is a complex organic compound that features a morpholine ring, a pyridine ring, and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with an appropriate nitrile under acidic conditions.

    Attachment of the pyridine ring: The triazole intermediate is then reacted with a pyridine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the morpholine ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, where the triazole-pyridine intermediate is reacted with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Morpholine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different functional groups replacing the morpholine ring.

Scientific Research Applications

1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used in studies related to cell signaling and molecular biology due to its ability to modulate biological pathways.

    Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets. The nitrogen atoms in the 1,2,4-triazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-3-yl)ethanone: Similar structure but with a different position of the triazole ring.

    1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,3-triazol-5-yl)ethanone: Similar structure but with a different triazole ring.

    1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)propanone: Similar structure but with an additional carbon in the ethanone chain.

Uniqueness

1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific arrangement of functional groups, which provides distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in scientific research.

Properties

IUPAC Name

1-morpholin-4-yl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c19-12(18-5-7-20-8-6-18)9-11-15-13(17-16-11)10-1-3-14-4-2-10/h1-4H,5-9H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDLEMBERSVXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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